molecular formula C20H22N2O4S B2791391 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 2034569-89-4

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea

Cat. No. B2791391
CAS RN: 2034569-89-4
M. Wt: 386.47
InChI Key: WGPOOIUZCBKKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea, also known as BTPhen, is a small molecule compound that has been widely used in scientific research. It is a selective and potent inhibitor of the protein-protein interaction between BRD4 and acetylated histones, which is essential for the transcriptional activation of many genes involved in cancer development and progression.

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea involves the inhibition of the protein-protein interaction between BRD4 and acetylated histones. BRD4 contains two bromodomains that specifically recognize acetylated lysine residues on histones, and the binding of BRD4 to acetylated histones is essential for the recruitment of transcriptional coactivators and the initiation of gene transcription. 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea binds to the acetyl-lysine binding pocket of BRD4 and prevents the interaction between BRD4 and acetylated histones, leading to the inhibition of gene transcription and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea has been shown to have potent antiproliferative and proapoptotic effects in a wide range of cancer cell lines, including leukemia, lymphoma, multiple myeloma, and solid tumors. 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea treatment leads to the downregulation of many oncogenes, such as MYC, BCL2, and CCND1, and the upregulation of tumor suppressor genes, such as p21 and p27. 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea also induces the activation of caspase-dependent and -independent apoptotic pathways, leading to the cleavage of PARP and the fragmentation of DNA.

Advantages and Limitations for Lab Experiments

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea has several advantages for lab experiments. It is a selective and potent inhibitor of the BRD4-acetylated histone interaction, which allows for the specific study of the role of BRD4 in cancer development and progression. It is also a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. However, 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea has some limitations as well. It has a relatively short half-life and can be rapidly metabolized in vivo, which requires frequent dosing in animal models. It also has some off-target effects on other bromodomain-containing proteins, such as BRD2 and BRD3, which may complicate the interpretation of experimental results.

Future Directions

For research include the optimization of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea derivatives with improved pharmacokinetic properties and reduced off-target effects. The combination of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea with other anticancer agents, such as chemotherapy or immunotherapy, may also enhance its antitumor efficacy. The identification of biomarkers that predict the response to 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea treatment may help to select patients who are most likely to benefit from this therapy. Finally, the elucidation of the role of BRD4 in non-cancer diseases, such as inflammation and cardiovascular diseases, may provide new therapeutic opportunities for 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea and its derivatives.

Synthesis Methods

The synthesis method of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea involves the reaction of 2-(benzo[b]thiophen-2-yl)glycidol with 3-(2,3-dimethoxyphenyl)isocyanate in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate epoxide, which is then attacked by the isocyanate group to yield the final product. The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea has been optimized to achieve high yields and purity, and the compound can be easily scaled up for large-scale production.

Scientific Research Applications

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea has been extensively used in scientific research as a tool to study the role of BRD4 in cancer development and progression. BRD4 is a bromodomain-containing protein that binds to acetylated histones and regulates the transcriptional activation of many genes involved in cancer cell proliferation, survival, and metastasis. 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea has been shown to selectively inhibit the interaction between BRD4 and acetylated histones, leading to the downregulation of many oncogenes and the induction of apoptosis in cancer cells.

properties

IUPAC Name

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-20(24,17-11-13-7-4-5-10-16(13)27-17)12-21-19(23)22-14-8-6-9-15(25-2)18(14)26-3/h4-11,24H,12H2,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPOOIUZCBKKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=C(C(=CC=C1)OC)OC)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.